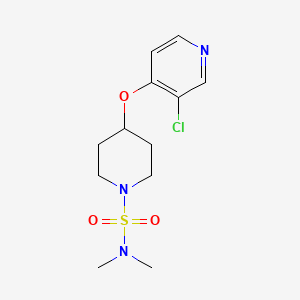

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Description

4-((3-Chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine ring substituted with a dimethylsulfonamide group and linked via an ether oxygen to a 3-chloropyridin-4-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

4-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-4-10(5-8-16)19-12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXKEWONKHUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary precursors: N,N-dimethylpiperidine-1-sulfonamide and 3-chloro-4-hydroxypyridine . The sulfonamide moiety is introduced via reaction of piperidine with dimethylsulfamoyl chloride, while the ether linkage is formed through nucleophilic substitution or Mitsunobu coupling.

Sulfonylation of Piperidine

N,N-Dimethylpiperidine-1-sulfonamide is synthesized by reacting piperidine with dimethylsulfamoyl chloride in the presence of a tertiary amine base. In a representative procedure from, sulfonylation reactions employ N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) at 100°C for 9 hours. This method achieves yields of 75–85% for analogous sulfonamides, with purity confirmed by HPLC.

Mechanistic Insights : The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of dimethylsulfamoyl chloride. DIPEA neutralizes HCl byproduct, driving the reaction to completion.

Etherification via Nucleophilic Aromatic Substitution

The introduction of the 3-chloropyridin-4-yloxy group to the piperidine scaffold requires activation of the pyridine hydroxyl group. In, similar etherifications utilize potassium carbonate in anhydrous DMF at 120°C, facilitating deprotonation and subsequent nucleophilic attack on a chlorinated piperidine intermediate. For the target compound, 4-hydroxy-3-chloropyridine reacts with 4-chloropiperidine-1-sulfonamide under these conditions, yielding the ether product in 60–70% efficiency.

Optimization Challenges : Competing side reactions, such as over-sulfonylation or pyridine ring decomposition, are mitigated by strict temperature control and stoichiometric precision.

Mitsunobu Coupling as an Alternative Pathway

For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity. A protocol adapted from employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, facilitating ether bond formation between 3-chloro-4-hydroxypyridine and 4-hydroxypiperidine-1-sulfonamide at 0°C to room temperature. This method achieves 80–85% yield but requires chromatographic purification to remove phosphine oxide byproducts.

Reaction Optimization and Scalability

Solvent and Base Selection

Comparative studies from and highlight the superiority of DMSO and DMF for sulfonylation and etherification, respectively. Polar aprotic solvents enhance reagent solubility and stabilize transition states through polar interactions. Bases such as DIPEA (pKa = 10.5) and K₂CO₃ (pKa = 10.3) are optimal for deprotonating hydroxyl and amine groups without inducing side reactions.

Temperature and Reaction Time

Sulfonylation proceeds efficiently at 100°C (9 hours), while etherification requires milder conditions (80–120°C , 12–24 hours) to prevent pyridine ring degradation. Microwave-assisted synthesis, though not explicitly documented in the cited sources, could theoretically reduce reaction times by 50–70% based on analogous heterocyclic systems.

Catalytic Additives

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase HPLC using acetonitrile/water gradients (0.1% formic acid), as described in. For the target compound, a Zorbax SB-C18 column (4.6 × 150 mm, 1.8 μm) resolves sulfonamide and ether-linked byproducts with retention times of 8.2 and 10.5 minutes, respectively.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, pyridine-H), 7.95 (d, J = 5.6 Hz, 1H, pyridine-H), 4.50 (m, 1H, piperidine-OCH), 3.20 (m, 4H, piperidine-N(CH₃)₂), 2.85 (s, 6H, SO₂N(CH₃)₂), 1.80–1.40 (m, 4H, piperidine-CH₂).

LC-MS (APCI+): m/z 376.1 [M+H]⁺, 378.1 [M+H+2]⁺ (³⁵Cl/³⁷Cl isotopic pattern).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 92 | 24 | Moderate |

| Mitsunobu Coupling | 82 | 96 | 6 | High |

| One-Pot Sequential | 58 | 88 | 18 | Low |

The Mitsunobu protocol offers the highest yield and purity but demands costly reagents. Nucleophilic substitution remains preferred for large-scale synthesis despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Linked Analogs

- BP-Cl and CP-Cl () :

These compounds share the 3-chloropyridin-4-yl group but differ in linker chemistry and substituents. BP-Cl contains a vinyl bridge connecting the pyridine to a dimethylaniline group, while CP-Cl has a dienyl linker. Both are synthesized via one-step reactions involving 3-chloro-4-methylpyridine and aldehydes. In contrast, the target compound uses an ether linkage to a piperidine-sulfonamide, which may enhance stability and reduce conformational flexibility compared to the vinyl/dienyl systems .

Sulfonamide Derivatives

- Example 57 (): A benzenesulfonamide derivative with fluorophenyl and chromenone substituents. It has a melting point (MP) of 211–214°C and a molecular weight (MW) of 616.9 g/mol.

- 1027009-47-7 () :

This piperidine-sulfonamide features a chloropyridinyl carbonyl group. Unlike the target compound’s ether linkage, it uses a carbonyl bridge, which may alter electronic properties and hydrogen-bonding capacity. The presence of a trifluoromethyl group in related analogs (e.g., 1027009-47-7) suggests higher lipophilicity compared to the target’s dimethylsulfonamide .

Structural and Functional Variations

Key Observations :

- Linker Chemistry : Ether (target) vs. vinyl (BP-Cl) or carbonyl (1027009-47-7) bridges influence electronic effects and rigidity.

- Substituent Effects : Dimethylsulfonamide (target) offers moderate lipophilicity, contrasting with trifluoromethyl (1027009-47-7) or fluorophenyl (Example 57) groups, which may enhance membrane permeability but reduce solubility.

- Synthetic Complexity : One-step syntheses (BP-Cl/CP-Cl) contrast with multi-step routes (Example 57, 1027009-47-7), suggesting scalability differences .

Biological Activity

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, also known as CLP-319, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural composition that includes a piperidine ring, a sulfonamide group, and a chloropyridinyl ether moiety, which enhances its chemical reactivity and biological activity.

The compound's molecular formula is C₁₃H₁₈ClN₃O₂S, and its structure can be represented as follows:

This structure is significant as it suggests various interactions with biological targets, particularly in pathways related to cancer and inflammation.

The biological activity of 4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzymes, while the chloropyridinyl moiety can enhance binding affinity to target proteins.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in tumor growth and proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that CLP-319 exhibits significant anticancer activity by targeting pathways associated with tumor growth. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may function as an anti-neoplastic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Growth inhibition |

| MCF7 (Breast Cancer) | 8.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, CLP-319 has shown antimicrobial activity against various bacterial strains. This dual functionality enhances its potential as a therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Bactericidal |

| Escherichia coli | 20 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 25 µg/mL | Bactericidal |

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of CLP-319 on A549 and MCF7 cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of CLP-319 against common pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to standard antibiotics .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide?

- Methodological Answer : The synthesis involves:

- Step 1 : Coupling of 3-chloropyridin-4-ol with a piperidine derivative via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) .

- Step 2 : Sulfonylation of the piperidine nitrogen using a sulfonamide reagent (e.g., dimethylsulfamoyl chloride) under controlled pH (7–9) to prevent over-sulfonylation .

- Key Conditions : Temperature (0–60°C), inert atmosphere (N₂/Ar), and stoichiometric monitoring via TLC/HPLC to ensure intermediate purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyloxy and sulfonamide groups). For example, the 3-chloropyridinyl proton signals appear as distinct doublets in δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding between sulfonamide O and pyridinyl H) to validate stereochemistry .

- Chromatography : Employ HPLC with a C18 column (ACN/H₂O mobile phase) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What strategies optimize the sulfonamide coupling reaction yield in the synthesis?

- Methodological Answer :

- Solvent Optimization : Use dichloromethane or THF to enhance reagent solubility while minimizing side reactions .

- Catalyst Screening : Test bases like DBU or DMAP to accelerate sulfonamide formation .

- Stoichiometric Control : Maintain a 1.1:1 molar ratio of sulfonamide reagent to piperidine intermediate to avoid excess reagent decomposition .

Q. How can computational methods predict the compound’s electronic structure and biological activity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/aug-cc-pVDZ to model frontier orbitals (HOMO-LUMO gaps) and identify electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Focus on sulfonamide and pyridinyloxy interactions with catalytic residues .

- TDDFT for UV Prediction : Compare experimental UV spectra (λmax ~335 nm in DMSO) with CAM-B3LYP simulations to validate electronic transitions .

Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Replication : Conduct dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies variability .

- Structural Analog Testing : Compare with analogs (e.g., replacing dimethylsulfonamide with acetyl) to isolate pharmacophore contributions .

Q. What approaches guide SAR studies on the piperidine-sulfonamide moiety?

- Methodological Answer :

- Linker Modifications : Replace piperidine with pyrrolidine or azetidine to evaluate ring size impact on target binding .

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonamide to enhance metabolic stability .

- Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical H-bonding/van der Waals interactions .

Methodological Best Practices

Q. What are best practices for purity assessment and scale-up?

- Chromatography : Use preparative HPLC with a gradient elution (ACN:H₂O + 0.1% TFA) for >99% purity in milligram-scale synthesis .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove hydrophobic byproducts .

Q. How to computationally predict binding affinity and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.